molecular formula C9H9Br B15261752 (3-Bromoprop-2-EN-1-YL)benzene

(3-Bromoprop-2-EN-1-YL)benzene

Cat. No.: B15261752
M. Wt: 197.07 g/mol
InChI Key: MWTWAEXAFOVSLO-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: (3-Bromoprop-2-EN-1-YL)benzene is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also explored for its potential use in the development of pharmaceuticals.

Industry: Industrially, this compound is used in the production of polymers and other materials. It serves as a building block for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (3-Bromoprop-2-EN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • (3-Bromo-1-propynyl)benzene
  • (3-Bromoprop-1-en-2-yl)benzene
  • (1-Bromomethyl-vinyl)benzene

Uniqueness: (3-Bromoprop-2-EN-1-YL)benzene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its reactivity and the presence of the bromine atom make it distinct from other similar compounds.

Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

[(E)-3-bromoprop-2-enyl]benzene

InChI

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2/b8-4+

InChI Key

MWTWAEXAFOVSLO-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/Br

Canonical SMILES

C1=CC=C(C=C1)CC=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.